methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The esterification of the chromen-2-one derivative with methyl acetate can be carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Addition of the Isopropoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- Methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Uniqueness
Methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and biological activities compared to similar compounds. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H19ClO7 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C18H19ClO7/c1-9(2)25-17(21)8-24-15-7-14-11(5-13(15)19)10(3)12(18(22)26-14)6-16(20)23-4/h5,7,9H,6,8H2,1-4H3 |
InChI Key |
ICAXGDHSWIGTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C)CC(=O)OC |
Origin of Product |
United States |
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